molecular formula C10H22N2O B1453564 Dimethyl[3-(piperidin-4-yloxy)propyl]amine CAS No. 883532-64-7

Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Cat. No. B1453564
CAS RN: 883532-64-7
M. Wt: 186.29 g/mol
InChI Key: HYBWJSXMJVVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidine derivatives, such as DMPPA, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name for DMPPA is N,N-dimethyl-3-(4-piperidinyl)-1-propanamine . The InChI code for this compound is 1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .


Physical And Chemical Properties Analysis

DMPPA is a liquid at room temperature . It has a molecular weight of 186.29 g/mol.

Scientific Research Applications

Synthesis of Piperidine Derivatives

DMPPA is a valuable precursor in the synthesis of various piperidine derivatives, which are crucial in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . The versatility of DMPPA allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Research

In pharmacology, DMPPA’s derivatives exhibit a wide range of biological activities. They are studied for their potential as therapeutic agents in treating numerous conditions. The piperidine moiety, a common structure within DMPPA derivatives, is associated with various pharmacological properties, including analgesic, antimalarial, and antihypertensive effects .

Development of CNS Drugs

The central nervous system (CNS) drug development is another area where DMPPA derivatives show promise. Due to the structural similarity to natural neurotransmitters, these compounds are explored for their potential in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .

Safety and Hazards

DMPPA is classified as a dangerous substance, with hazard statements including H227, H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWJSXMJVVCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[3-(piperidin-4-yloxy)propyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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